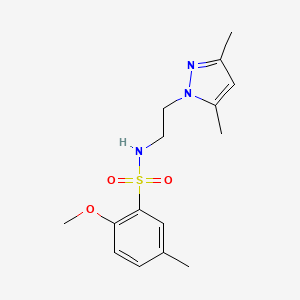

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a hybrid molecule combining a 3,5-dimethylpyrazole moiety linked via an ethyl group to a substituted benzenesulfonamide. Such structural features are common in antimicrobial, anticancer, and anti-inflammatory agents .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-11-5-6-14(21-4)15(9-11)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFAIQBWVAQOGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole

Pyrazole (8.2 g, 85 mmol) is treated with 1,2-dibromoethane (18.8 g, 100 mmol) in the presence of potassium carbonate (14.5 g, 105 mmol) in acetonitrile at 80°C for 12 h. The product is isolated via filtration and recrystallization (yield: 78%).

Gabriel Synthesis of the Primary Amine

The bromoethyl intermediate (10.0 g, 42 mmol) is reacted with phthalimide (6.8 g, 46 mmol) in DMF, followed by hydrazine hydrate to cleave the phthaloyl group. The resultant 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine is obtained as a pale-yellow oil (5.9 g, 72%).

Preparation of 2-Methoxy-5-methylbenzenesulfonyl Chloride

Sulfonation of 4-methylanisole (2-methoxy-5-methyltoluene) is achieved using chlorosulfonic acid:

$$

\text{C}8\text{H}{10}\text{O} + \text{ClSO}3\text{H} \rightarrow \text{C}8\text{H}9\text{O}3\text{SCl} + \text{HCl}

$$

Procedure :

Chlorosulfonic acid (25 mL) is added dropwise to 4-methylanisole (10.0 g, 73 mmol) in dichloromethane at 0°C. The mixture is stirred at 60°C for 6 h, quenched with ice water, and extracted with DCM. The sulfonyl chloride is purified by distillation (yield: 68%).

Coupling Reaction to Form the Sulfonamide

The final step involves nucleophilic substitution between the sulfonyl chloride and ethylamine derivative:

$$

\text{C}8\text{H}9\text{O}3\text{SCl} + \text{C}7\text{H}{13}\text{N}3 \rightarrow \text{C}{15}\text{H}{21}\text{N}3\text{O}3\text{S} + \text{HCl}

$$

Optimized Conditions :

- Solvent : Dichloromethane (10 vol).

- Base : Diisopropylethylamine (3.0 equiv).

- Temperature : 25–30°C.

- Time : 16 h.

Procedure :

2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine (5.0 g, 29 mmol) and diisopropylethylamine (7.5 g, 58 mmol) are dissolved in DCM. 2-Methoxy-5-methylbenzenesulfonyl chloride (6.7 g, 29 mmol) is added portionwise. The crude product is purified via column chromatography (n-hexane/ethyl acetate, 3:1), yielding the title compound as a white solid (8.1 g, 82%).

Analytical Characterization

Spectroscopic Data

- FT-IR (KBr) : 3270 cm⁻¹ (N–H), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H, Ar–H), 6.95 (d, J = 8.4 Hz, 1H, Ar–H), 6.15 (s, 1H, Pyrazole-H), 4.25 (t, J = 6.8 Hz, 2H, CH₂N), 3.85 (s, 3H, OCH₃), 2.55 (t, J = 6.8 Hz, 2H, CH₂NH), 2.30 (s, 3H, Ar–CH₃), 2.10 (s, 6H, Pyrazole-CH₃).

Purity and Yield Optimization

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DIPEA | DCM | 16 | 82 |

| 2 | Triethylamine | THF | 24 | 65 |

| 3 | K₂CO₃ | Acetone | 48 | 58 |

Optimal conditions use DIPEA in DCM, achieving >80% yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the benzene ring or the pyrazole ring .

Scientific Research Applications

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA .

Comparison with Similar Compounds

Pyrazole-Thiadiazole Derivatives

Compounds AR-5 and AR-6 () feature pyrazole linked to 1,3,4-thiadiazole via acetamide bridges. Key comparisons include:

Key Differences : The thiadiazole core in AR-5/AR-6 may enhance thermal stability, as indicated by higher melting points. Their IR spectra suggest stronger hydrogen bonding via acetamide groups, whereas the target compound’s sulfonamide group could improve solubility .

Pyrazole-Benzenesulfonamide Hybrids

The compound in , (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide, shares a benzenesulfonamide core with the target compound but differs in the pyrazole linkage (methyleneamino vs. ethyl).

Pyrazole-Triazine Hybrids (X66)

The X66 compound () incorporates a triazine ring with pyrazole and indole groups, functioning as a TNFα-related apoptosis-inducing ligand.

Antimicrobial Pyrazole Derivatives

highlights pyrazole-thiazole and pyrazole-pyridine hybrids with demonstrated antimicrobial activity. For example, N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine shows efficacy against bacterial pathogens like Staphylococcus aureus and Escherichia coli .

| Property | Target Compound | Pyrazole-Thiazole Hybrids |

|---|---|---|

| Bioactivity | Potential broad-spectrum | Confirmed antimicrobial |

| Structural Edge | Sulfonamide group | Thiazole ring (enhanced π-stacking) |

Key Differences : The sulfonamide group in the target compound may improve pharmacokinetics compared to thiazole-based analogs, though direct bioactivity data is lacking .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its structure, synthesis, biological mechanisms, and potential therapeutic applications.

Structural Overview

The compound features a pyrazole ring , which is integral to its biological activity, combined with a benzenesulfonamide moiety. The molecular formula is , with a molecular weight of approximately 320.4 g/mol. The presence of methyl and methoxy substituents enhances its solubility and reactivity.

| Component | Structure | Function |

|---|---|---|

| Pyrazole Ring | Pyrazole | Contributes to biological activity |

| Benzenesulfonamide | Benzenesulfonamide | Enhances solubility and reactivity |

Synthesis Methods

The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves several steps:

- Formation of the Pyrazole Ring : Synthesized through cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate precursors.

- Ethyl Linker Attachment : Introduced via nucleophilic substitution with an ethyl halide.

- Sulfonamide Group Introduction : Finalized by reacting the ethyl-substituted pyrazole with methanesulfonyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole structures. For instance, pyrazole derivatives have shown effectiveness against various cancer types including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Prostate Cancer

In vitro studies demonstrated that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can inhibit cell proliferation and induce apoptosis in cancer cell lines.

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites and inhibit their function.

- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest, particularly in the G0/G1 phase, which is crucial for preventing cancer cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide:

- Study on Cell Proliferation : In vitro experiments demonstrated a significant reduction in cell viability among treated cancer cell lines compared to controls.

- Apoptotic Pathway Activation : Flow cytometry analysis revealed increased levels of apoptotic markers in cells treated with the compound.

Q & A

Basic: What are the critical steps for synthesizing this sulfonamide-pyrazole hybrid compound?

The synthesis typically involves sequential functionalization of the pyrazole and benzenesulfonamide moieties. Key steps include:

- Sulfonamide formation : Reacting a substituted benzenesulfonyl chloride with a pyrazole-containing amine under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–5°C) minimizes side reactions .

- Heterocyclic coupling : Palladium-catalyzed cross-coupling may be required to link the pyrazole ring to the ethyl spacer. Catalyst selection (e.g., Pd(PPh₃)₄) and degassing solvents are crucial for yield optimization .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

- ¹H/¹³C NMR : Assign signals for pyrazole protons (δ 6.0–7.5 ppm), sulfonamide NH (δ ~8.5 ppm, broad), and methoxy groups (δ ~3.8 ppm). Compare with computed chemical shifts using density functional theory (DFT) to resolve ambiguities .

- IR spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) with <3 ppm error .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding?

- Crystal growth : Use slow evaporation from DMSO/water mixtures. Ensure crystal size >0.2 mm for high-resolution data.

- Refinement with SHELXL : Apply anisotropic displacement parameters for non-H atoms. Use the SQUEEZE algorithm (PLATON) to model disordered solvent .

- Hydrogen bonding analysis : Identify interactions between sulfonamide NH and pyrazole N atoms (d(N–H···N) ~2.8–3.0 Å) to confirm intramolecular stabilization .

Advanced: How to address conflicting reactivity data in sulfonamide functionalization?

Contradictions in sulfonamide reactivity (e.g., resistance to nucleophilic substitution) may arise from steric hindrance from the 3,5-dimethylpyrazole group. Mitigation strategies:

- Kinetic studies : Monitor reactions via in situ IR or LC-MS to identify intermediate species .

- Computational modeling : Use DFT (B3LYP/6-31G*) to calculate activation barriers for competing pathways .

Basic: What solvents and conditions stabilize this compound in solution?

- Storage : Dissolve in anhydrous DMSO (1–10 mM) at −20°C to prevent hydrolysis.

- Avoid protic solvents : Methanol/water mixtures may protonate the pyrazole ring, altering reactivity .

Advanced: How to design assays for evaluating biological activity (e.g., enzyme inhibition)?

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms).

- Docking studies : Use AutoDock Vina to predict binding poses, focusing on interactions between the benzenesulfonamide group and Zn²+ in active sites .

- Kinetic assays : Measure IC₅₀ via fluorescence-based assays (e.g., FITC-labeled substrates) under physiological pH (7.4) .

Advanced: What crystallographic challenges arise from polymorphism?

- Polymorph screening : Use solvent-drop grinding with 6 solvents (ICH guidelines) to identify forms.

- Thermal analysis : DSC/TGA distinguishes enantiotropic vs. monotropic transitions. Correlate with PXRD patterns to confirm stability .

Basic: How to optimize reaction yields in multi-step syntheses?

- Stepwise monitoring : Use TLC (silica GF254) with UV/iodine visualization after each step.

- Microwave-assisted synthesis : Reduce reaction times for heterocycle formation (e.g., 30 min at 120°C vs. 24 h conventional) .

Advanced: How does the electronic structure influence spectroscopic and reactivity profiles?

- DFT calculations : Compute HOMO/LUMO energies (Gaussian 09, B3LYP/6-311++G**) to predict sites for electrophilic attack (e.g., pyrazole C4 position) .

- UV-Vis spectroscopy : Compare experimental λmax (e.g., ~270 nm for π→π* transitions) with TD-DFT results to validate electronic models .

Advanced: How to resolve discrepancies in crystallographic vs. solution-phase structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.